Cas no 20689-96-7 (benzyl(ethyl)nitrosoamine)

benzyl(ethyl)nitrosoamine 化学的及び物理的性質

名前と識別子

-

- N-NITROSO-N-ETHYL-BENZYLAMINE

- N-benzyl-N-ethylnitrous amide

- Aethylbenzylnitrosamin

- Aethyl-benzyl-nitroso-amin

- benzyl ethylnitrosamine

- BENZYLAMINE,N-ETHYL-N-NITROSO

- ethyl-benzyl-nitroso-amine

- N-Ethyl-N-nitrosobenzylamine

- N-Nitroso-benzyl-aethylamin

- N-Nitroso-N-ethylbenzylamin

- N-Nitroso-N-ethylbenzylamine

- benzyl(ethyl)nitrosoamine

- Z1198158367

- Benzenemethanamine, N-ethyl-N-nitroso

- BENZYLAMINE, N-ETHYL-N-NITROSO-

- AKN8QR6A5R

- SCHEMBL8845671

- N-Ethyl-N-nitrosobenzenemethanamine

- N-Nitroso-N-Ethyl?Benzylamine

- BRN 2641123

- Benzenemethanamine, N-ethyl-N-nitroso-

- DTXSID30174748

- 20689-96-7

- FEMRUGMGKZBXOL-UHFFFAOYSA-N

- AKOS006279320

- CHEMBL165256

- EN300-1296530

- 1-benzyl-1-ethyl-2-oxohydrazine

- N-benzyl-N-ethylnitrousamide

- N-Nitroso-N-ethylbenzylamin [German]

-

- インチ: InChI=1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

- InChIKey: FEMRUGMGKZBXOL-UHFFFAOYSA-N

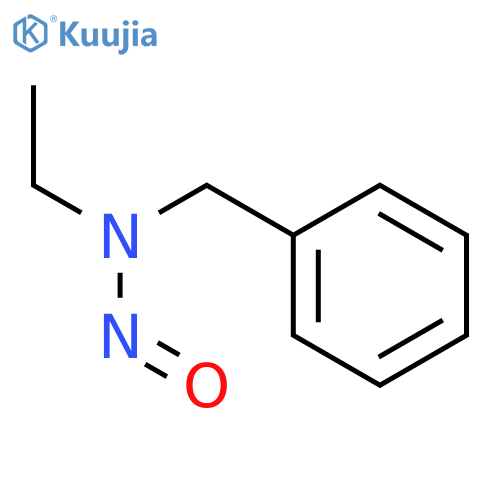

- ほほえんだ: CCN(CC1=CC=CC=C1)N=O

計算された属性

- せいみつぶんしりょう: 164.09500

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.1062 (rough estimate)

- ふってん: 291.67°C (rough estimate)

- 屈折率: 1.5373 (estimate)

- PSA: 32.67000

- LogP: 2.18990

benzyl(ethyl)nitrosoamine セキュリティ情報

benzyl(ethyl)nitrosoamine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

benzyl(ethyl)nitrosoamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296530-0.05g |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95% | 0.05g |

$154.0 | 2023-07-07 | |

| Enamine | EN300-1296530-1.0g |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95% | 1.0g |

$665.0 | 2023-07-07 | |

| Enamine | EN300-1296530-250mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 250mg |

$229.0 | 2022-02-28 | |

| Enamine | EN300-1296530-1000mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 1g |

$531.0 | 2022-02-28 | |

| Enamine | EN300-1296530-500mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 500mg |

$415.0 | 2022-02-28 | |

| Enamine | EN300-1296530-2500mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 2500mg |

$1043.0 | 2022-02-28 | |

| Enamine | EBC-53086-40mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 40mg |

$2112.0 | 2023-09-30 | |

| Aaron | AR00CBSZ-100mg |

N-NITROSO-N-ETHYL-BENZYLAMINE |

20689-96-7 | 95% | 100mg |

$343.00 | 2023-12-15 | |

| Aaron | AR00CBSZ-1g |

N-NITROSO-N-ETHYL-BENZYLAMINE |

20689-96-7 | 95% | 1g |

$940.00 | 2023-12-15 | |

| Enamine | EBC-53086-35mg |

benzyl(ethyl)nitrosoamine |

20689-96-7 | 95.0% | 35mg |

$1856.0 | 2023-09-30 |

benzyl(ethyl)nitrosoamine 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

benzyl(ethyl)nitrosoamineに関する追加情報

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7): An Overview of Its Properties, Applications, and Recent Research

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique properties and potential applications. This compound belongs to the class of nitrosamines, which are known for their reactivity and biological activity. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to N-Nitroso-N-Ethyl-Benzylamine.

Chemical Structure and Physical Properties

N-Nitroso-N-Ethyl-Benzylamine is characterized by its molecular formula C9H11N3O and a molecular weight of 173.19 g/mol. The compound features a benzene ring with a nitroso group (-N=O) attached to an ethylamino group (-N(C2H5)H). This structural arrangement confers specific chemical properties that make it an interesting subject for various studies. Physically, N-Nitroso-N-Ethyl-Benzylamine is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 150°C at 1 atm pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

Synthesis Methods

The synthesis of N-Nitroso-N-Ethyl-Benzylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of benzylamine with ethyl nitrite in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate nitroso compound, which then reacts with benzylamine to yield the final product. Another approach involves the nitrosation of N-ethylbenzylamine using sodium nitrite in an acidic medium. Both methods require careful control of reaction conditions to ensure high yields and purity.

Biological Activity and Toxicology

N-Nitroso-N-Ethyl-Benzylamine has been studied for its potential biological activity, particularly in the context of carcinogenicity and mutagenicity. Nitrosamines are known to be potent carcinogens, and research has shown that certain derivatives can induce tumors in experimental animals. However, the specific biological effects of N-Nitroso-N-Ethyl-Benzylamine are still under investigation. Recent studies have focused on understanding the mechanisms by which this compound interacts with cellular components and DNA, providing valuable insights into its potential risks and applications.

Applications in Pharmaceutical Research

In the pharmaceutical industry, N-Nitroso-N-Ethyl-Benzylamine has been explored for its potential use as a model compound in drug discovery and development. Its unique chemical structure makes it suitable for studying nitrosation reactions and their implications in drug metabolism. Additionally, researchers have investigated the use of nitrosamines as prodrugs or drug delivery systems due to their ability to release active compounds under specific physiological conditions. These studies have contributed to a better understanding of how nitrosamines can be harnessed for therapeutic purposes while minimizing potential risks.

Recent Research Findings

The latest research on N-Nitroso-N-Ethyl-Benzylamine has shed light on several important aspects of its behavior and applications. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Another study in Chemical Research in Toxicology explored the mechanisms by which N-Nitroso-N-Ethyl-Benzylamine induces DNA damage and cell death, providing valuable insights into its toxicological profile.

A recent review article in Current Opinion in Chemical Biology highlighted the role of nitrosamines in drug metabolism and their implications for drug design. The authors discussed how understanding the reactivity and stability of compounds like N-Nitroso-N-Ethyl-Benzylamine can inform the development of safer and more effective drugs. These findings underscore the importance of continued research into this class of compounds.

Conclusion

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7) is a multifaceted compound with significant implications for both fundamental research and practical applications in chemistry and pharmaceuticals. Its unique chemical structure and biological activity make it an intriguing subject for ongoing studies aimed at elucidating its mechanisms of action and potential uses. As research continues to advance, it is likely that new insights will emerge, further enhancing our understanding of this fascinating compound.

20689-96-7 (benzyl(ethyl)nitrosoamine) 関連製品

- 5336-53-8(N-Nitrosodibenzylamine)

- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)

- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)

- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)

- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)

- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)